molecular formula C13H19ClN2 B1474675 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine CAS No. 1700509-53-0

1-(2-Chloro-4-methylbenzyl)piperidin-4-amine

Cat. No.: B1474675
CAS No.: 1700509-53-0
M. Wt: 238.75 g/mol
InChI Key: BFVOEUFITAKIQG-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylbenzyl)piperidin-4-amine is a useful research compound. Its molecular formula is C13H19ClN2 and its molecular weight is 238.75 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-Chloro-4-methylbenzyl)piperidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it may inhibit or activate specific enzymes, thereby influencing the overall biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity. Additionally, this compound can interact with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes. These changes can have downstream effects on cellular metabolism, influencing processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound may bind to the active site of an enzyme, blocking its activity and preventing substrate conversion. Alternatively, it may bind to allosteric sites, inducing conformational changes that enhance enzyme activity. Additionally, this compound can influence gene expression by interacting with transcriptional machinery, leading to changes in the levels of specific proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its activity and effectiveness. Studies have shown that this compound can have both immediate and long-term effects on cells, depending on the duration of exposure. For instance, short-term exposure may lead to rapid changes in cell signaling and metabolism, while long-term exposure can result in more sustained alterations in gene expression and cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Studies have shown that there are threshold effects, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic pathways. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, resulting in altered energy production and biosynthesis. Additionally, this compound can affect the levels of cofactors, such as NADH and ATP, further influencing metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity, as it may concentrate in specific organelles or regions of the cell .

Properties

IUPAC Name

1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-10-2-3-11(13(14)8-10)9-16-6-4-12(15)5-7-16/h2-3,8,12H,4-7,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVOEUFITAKIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(CC2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.